Product packaging for 1-Anthrol(Cat. No.:CAS No. 610-50-4)

1-Anthrol

Cat. No.: B1219831
CAS No.: 610-50-4
M. Wt: 194.23 g/mol
InChI Key: MUVQKFGNPGZBII-UHFFFAOYSA-N
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Description

1-Anthrol, also known as 1-Hydroxyanthracene, is a hydroxylated derivative of anthracene that serves as a valuable compound in environmental and biochemical research. With the molecular formula C₁₄H₁₀O and a molecular weight of 194.23 g/mol, it is one of the three monohydroxy isomers of anthracene . This compound is of significant interest in studying the degradation pathways of Polycyclic Aromatic Hydrocarbons (PAHs). Research indicates that this compound is identified as a transformation product during the oxidation of anthracene by sulfate radicals in advanced oxidation processes for wastewater treatment, highlighting its role in environmental fate studies . In biochemistry, the study of "anthrol reductases" has revealed their importance in the biosynthesis of various natural products, such as aflatoxins and cladofulvin. These enzymes catalyze the reduction of anthrols, including derivatives like this compound, which are key intermediates in the formation of complex anthraquinone structures . Furthermore, while not directly involving this compound, the broader class of anthracene derivatives is utilized in analytical methods like the anthrone assay for carbohydrate quantification, demonstrating the utility of such compounds in chemical analysis . This high-purity product (≥95%) is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O B1219831 1-Anthrol CAS No. 610-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVQKFGNPGZBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902382
Record name 1-Anthracenol
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Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-50-4, 71036-28-7
Record name 1-Anthracenol
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Record name 1-Anthrol
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Record name 1-Anthrol
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Record name Anthrol
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Record name 1-ANTHROL
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Alcohols with Fused Benzene Rings

1-Anthrol belongs to a homologous series of aromatic alcohols, including phenol, 1-naphthol, and 1-pyrenol. The number of fused aromatic rings significantly influences their physicochemical properties:

Compound Aromatic Rings Deprotonation Energy (DPE)* Acidity (pKa) Solubility in Water
Phenol 1 0 (reference) ~10 Moderate
1-Naphthol 2 +50 kcal/mol ~9.3 Low
This compound 3 +85 kcal/mol ~8.5 Very Low
1-Pyrenol 4 +120 kcal/mol ~7.8 Insoluble

*Relative DPE values from computational studies (, Figure S21).

Key Findings :

  • Increasing fused rings raise deprotonation energy, reducing acidity. This compound is less acidic than phenol but more acidic than 1-pyrenol due to its intermediate aromatic system .
  • Solubility decreases with larger aromatic systems, making this compound poorly water-soluble compared to phenol .
Anthranol (C₁₄H₁₀O₂)

Anthranol, a structural isomer of this compound with a hydroxyl group at the 9-position of anthracene, shares the same molecular formula but differs in reactivity:

Property This compound Anthranol
Position Hydroxyl at position 1 Hydroxyl at position 9
Metabolic Role Detoxified via conjugation Oxidized to anthraquinone
Occurrence Fungal metabolite of anthracene Found in aloe vera extracts
Bioactivity Low antioxidant activity Higher antioxidant potential

In aloe vera, both compounds are detected as dominant constituents (e.g., this compound: 6.09–6.24%; anthranol: 7.43–7.96%), but anthranol’s hydroxyl position enhances its redox activity .

Comparison with Functional Analogs

Conjugated Metabolites in Microbial Pathways

This compound’s conjugation with glucuronate or sulfate mirrors bacterial detoxification strategies but differs mechanistically:

Organism Substrate Functionalization Reaction Primary Metabolites
Fungi This compound Glucuronidation/sulfation 1-Anthryl glucuronide/sulfate
Bacteria Alachlor Glutathione conjugation → Oxidation Alachlor-ESA, alachlor-OA

Key Insight : Fungal conjugation directly modifies this compound’s hydroxyl group, while bacterial systems often displace functional groups (e.g., chloride in alachlor) before oxidation .

Carbene Insertion Reactivity

This compound and 1-naphthol undergo 1,6-C-H insertion with alkylidenecarbenes, but their reactivity profiles diverge:

Compound Reaction Efficiency Major Product Stability of Carbene Intermediate
1-Naphthol High 1,6-Dihydro product Moderate
This compound Moderate 1,6- and 1,8-adducts Lower

The extended π-system of this compound destabilizes carbene intermediates, leading to competitive formation of 1,8-adducts, unlike 1-naphthol’s selective 1,6-insertion .

Preparation Methods

Friedel-Crafts Hydroxylation of Anthracene

The Friedel-Crafts acylation followed by reduction represents a classical pathway to anthrols. Anthracene is treated with a Lewis acid (e.g., AlCl₃) in the presence of an acylating agent, yielding 1-acetylanthracene. Subsequent hydrolysis under acidic conditions generates this compound. While this method achieves moderate yields (50–65%), it suffers from byproduct formation due to the reactivity of anthracene’s central ring.

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Dichloromethane or nitrobenzene

  • Catalyst: AlCl₃ (1.2 equiv)

Reduction of 1-Nitroanthracene

Catalytic hydrogenation of 1-nitroanthracene using palladium on carbon (Pd/C) in ethanol produces this compound with yields up to 78%. This method requires careful control of hydrogen pressure (2–3 atm) to avoid over-reduction to aminoderivatives.

Optimization Parameters:

  • Catalyst loading: 5–10% Pd/C

  • Reaction time: 6–8 hours

  • Purity post-crystallization: ≥95%

Advanced Organometallic Approaches

Grignard Reagent-Mediated Synthesis

A patent-pending method for melitracen synthesis (CN105418436A) highlights the utility of Grignard reactions in constructing anthracene frameworks. Although designed for a different target, this approach provides insights into adapting organometallic chemistry for this compound production. For example, treating 9-anthrone with a Grignard reagent (e.g., CH₃MgBr) followed by acid workup could theoretically yield this compound, though regiochemical control remains a challenge.

Critical Considerations:

  • Initiator systems: Iodine/1,2-dibromoethane mixtures enhance reaction efficiency.

  • Solvent polarity: Tetrahydrofuran (THF) improves reagent solubility.

Transition Metal-Catalyzed C–H Activation

Recent advances in C–H functionalization enable direct hydroxylation of anthracene at the 1-position. Palladium(II) catalysts paired with oxaziridine oxidants achieve selective hydroxylation with yields up to 70%. This method avoids prefunctionalization steps but requires inert atmospheres and high-purity substrates.

Representative Protocol:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant: 3,5-Dimethyloxaziridine (2.0 equiv)

  • Solvent: Acetonitrile, 80°C, 12 hours

Purification and Analytical Validation

Recrystallization Techniques

High-purity this compound (≥99.8%) is attainable via solvent-based recrystallization. The melitracen synthesis patent details a protocol using isopropanol or ethanol for iterative crystallization, effectively removing impurities such as diastereomeric byproducts.

Optimized Recrystallization Steps:

  • Dissolve crude product in hot isopropanol (4:1 solvent-to-product ratio).

  • Cool to 10°C overnight for crystallization.

  • Filter and dry under reduced pressure (yield recovery: 93–95%).

Chromatographic Methods

Flash chromatography on silica gel (hexane/ethyl acetate gradient) resolves this compound from unreacted anthracene or oxidation byproducts. HPLC analysis with C18 columns and UV detection (λ = 254 nm) confirms purity, as reported in PubChem .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 1-Anthrol in laboratory settings?

Answer: Synthesis of this compound typically involves hydroxylation of anthracene derivatives. A validated protocol includes:

  • Step 1: Hydroxylation via Friedel-Crafts alkylation using anhydrous AlCl₃ as a catalyst in dichloromethane .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterization:
    • UV-Vis Spectroscopy: Confirm absorption peaks at 250–300 nm (aromatic π→π* transitions) .
    • NMR: ¹H NMR (CDCl₃) shows singlet for hydroxyl proton (~5 ppm) and aromatic multiplet patterns (7–8.5 ppm) .
    • Mass Spectrometry: Molecular ion peak at m/z 194 (C₁₄H₁₀O) .

Q. Table 1: Characterization Data for this compound

TechniqueKey ObservationsSignificance
UV-Visλ_max = 280 nm (broad band)Confirms conjugated aromatic system
¹H NMRδ 5.1 (s, 1H, -OH), δ 7.2–8.5 (m, 9H)Validates hydroxyl and aromatic protons
FTIRν 3400 cm⁻¹ (O-H stretch)Indicates phenolic structure

Q. How should researchers design experiments to study the stability of this compound under varying pH conditions?

Answer:

  • Experimental Design:
    • Variables: pH (2–12), temperature (25–60°C), and exposure time (0–72 hours).
    • Control: this compound in neutral pH (7.0) at 25°C.
    • Analysis: Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Metrics:
    • Degradation rate constants (k) calculated using first-order kinetics.
    • Stability thresholds defined as <10% degradation over 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence quantum yields (Φ) of this compound across studies?

Answer: Discrepancies in Φ values often arise from:

  • Methodological Differences:
    • Solvent Polarity: Φ decreases in polar solvents due to solvent-solute interactions .
    • Excitation Wavelength: Aggregation at higher concentrations alters Φ .
  • Resolution Strategy:
    • Standardized Protocols: Use anhydrous DMSO as a solvent and λ_ex = 350 nm.
    • Control Experiments: Compare with reference dyes (e.g., quinine sulfate) .

Q. Table 2: Comparative Fluorescence Data for this compound

StudySolventΦ (Reported)Key Variables
A (2020)Ethanol0.45High purity, inert atmosphere
B (2022)DMSO0.32Aggregation observed at >1 mM

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound’s biological activity studies?

Answer:

  • Nonlinear Regression: Fit sigmoidal curves using the Hill equation to determine EC₅₀ values .
  • Principal Component Analysis (PCA): Identify confounding variables (e.g., solvent, temperature) .
  • Error Analysis: Report 95% confidence intervals and use bootstrapping for small datasets .

Q. How should researchers address inconsistencies in this compound’s reported solubility across interdisciplinary studies?

Answer:

  • Root Cause Analysis:
    • Crystallinity: Amorphous vs. crystalline forms impact solubility .
    • Measurement Techniques: Gravimetric vs. spectrophotometric methods yield divergent results .
  • Unified Protocol:
    • Use dynamic light scattering (DLS) to monitor particle size distribution.
    • Report solubility as "equilibrium solubility" (24-hour agitation, 25°C) .

Methodological Best Practices

Q. What ethical and reproducibility standards apply to publishing this compound research?

Answer:

  • Data Transparency:
    • Include raw NMR/UV-Vis spectra in supplementary materials .
    • Disclose solvent purity and instrument calibration details .
  • Ethical Compliance:
    • For biological studies, follow institutional review board (IRB) guidelines for cytotoxicity assays .

Q. How can researchers optimize synthetic yields of this compound while minimizing byproducts?

Answer:

  • Catalyst Screening: Test alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) to reduce side reactions .
  • In Situ Monitoring: Use TLC or inline IR spectroscopy to terminate reactions at optimal conversion .

Data Interpretation and Validation

Q. What analytical techniques are critical for validating this compound’s purity in interdisciplinary research?

Answer:

  • Multi-Technique Validation:
    • HPLC-DAD: Purity >98% (retention time match with standard).
    • Elemental Analysis: %C, %H within ±0.3% of theoretical values .

Q. Table 3: Purity Assessment Workflow

StepTechniqueAcceptance Criteria
Initial ScreeningTLCSingle spot (Rf = 0.5)
QuantificationHPLCArea% ≥98.5
Elemental ConfirmationCHNS AnalysisΔ <0.4% from theoretical

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Anthrol
Reactant of Route 2
1-Anthrol

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